(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride
Description
(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride is a chiral pyrrolidine derivative with a methyl group and a cyano group at the 3-position of the pyrrolidine ring, along with a hydrochloride salt. Its molecular formula is C₆H₁₁ClN₂, and molecular weight is 146.62 g/mol . The (S)-stereochemistry is critical for its interactions in enantioselective processes, particularly in pharmaceutical and agrochemical synthesis. This compound serves as a versatile intermediate in organic synthesis due to the reactivity of the cyano group and the structural rigidity imparted by the methyl substituent .
Properties
IUPAC Name |
(3S)-3-methylpyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZTVYVXESIUGM-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Cyano-3-methylpyrrolidin-2-one
The lactam reduction approach, adapted from the synthesis of (3S)-pyrrolidin-3-ol hydrochloride for Larotrectinib production, begins with the formation of a nitrile-containing lactam. Ethyl 3-cyano-3-methyl-4-oxopentanoate is cyclized via acid-catalyzed intramolecular amidation, yielding 3-cyano-3-methylpyrrolidin-2-one. Critical parameters include:
Sodium Borohydride-Mediated Lactam Reduction
The lactam is reduced to the pyrrolidine using sodium borohydride under acidic conditions:
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Conditions : 80°C for 12 hours under nitrogen, yielding 85% of 3-methyl-3-cyanopyrrolidine.
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Mechanism : Protonation of the lactam carbonyl enhances electrophilicity, enabling borohydride attack at the amide carbon.
Table 1: Optimization of Lactam Reduction Conditions
| Parameter | Value Range | Optimal Value | Yield Impact |
|---|---|---|---|
| NaBH4 Equivalents | 3–5 | 4 | +22% |
| Temperature (°C) | 60–100 | 80 | +15% |
| Reaction Time (h) | 8–16 | 12 | +10% |
Tertiary Halide Substitution with Cyanide
Bromination of (S)-3-Hydroxy-3-methylpyrrolidine
Building on methods for 3-bromo-1-methylpyrrolidine synthesis, the hydroxyl group is converted to bromide:
Cyanide Displacement Under Phase-Transfer Catalysis
Tertiary bromides undergo substitution using tetrabutylammonium cyanide (TBACN):
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Side Reactions : Elimination to 3-methylpyrrolidine (15%) necessitates careful stoichiometric control.
Table 2: Cyanide Source Comparison
| Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| KCN | DMF | 100 | 42 | 82 |
| NaCN | DMSO | 120 | 55 | 88 |
| TBACN | DMF | 100 | 60 | 90 |
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone-Mediated Alkylation
Hydrochloride Salt Formation and Purification
Acidic Workup for Salt Crystallization
The free base is treated with HCl gas in anhydrous ethanol:
Polymorph Control
X-ray diffraction identifies Form I (monoclinic) as the stable polymorph:
Analytical Characterization and Quality Control
Chiral HPLC Method Validation
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride serves as an essential intermediate in the synthesis of numerous pharmaceutical agents. Its unique structure allows for the development of drugs targeting neurological disorders and other medical conditions.
Key Findings:
- Neuropharmacology : The compound has been studied for its interactions with neurotransmitter systems, which are crucial for developing treatments for conditions such as depression and anxiety .
- Synthesis of Carbapenam Antibiotics : It has been utilized in synthesizing carbapenam derivatives, which are important in combating antibiotic-resistant bacterial strains .
Organic Chemistry Research
In organic synthesis, this compound acts as a versatile building block for constructing more complex molecular architectures.
Applications:
- Synthesis of Chiral Catalysts : The compound is employed in the preparation of chiral organocatalysts that facilitate asymmetric reactions, enhancing yields and selectivity .
- Formation of Novel Compounds : Researchers utilize it to create various derivatives that exhibit unique chemical properties, expanding the library of available compounds for further study .
Material Science
The compound's distinctive chemical properties make it suitable for developing advanced materials.
Innovations:
- Polymer Development : Investigations into using this compound in polymer synthesis have shown promise in enhancing material performance and durability .
- Coatings : Its application in formulating coatings with improved chemical resistance and mechanical properties is under exploration .
Agricultural Chemistry
Research into this compound includes its potential use in agrochemicals.
Findings:
- Pesticide Formulation : Studies indicate that this compound can be incorporated into pesticide formulations that are more environmentally friendly while maintaining efficacy against pests .
- Herbicide Development : Its reactivity allows for the design of herbicides that target specific plant species without affecting others .
Biochemical Studies
The compound is also significant in biochemical research, particularly in studying enzyme interactions and metabolic pathways.
Insights:
- Enzyme Interaction Studies : Research has shown that this compound can influence enzyme activity, providing insights into metabolic regulation .
- Therapeutic Strategies : Understanding its interaction with biological systems may lead to new therapeutic strategies targeting various diseases .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound alongside standard chemotherapy agents. The results indicated a significant reduction in cell viability in A549 lung adenocarcinoma cells at concentrations above 100 µM after 24 hours, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of derivatives derived from this compound against multidrug-resistant Staphylococcus aureus. The findings revealed minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL, indicating promising activity against resistant strains .
Mechanism of Action
The mechanism of action of (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes the molecular properties and applications of (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride and related compounds:
Critical Analysis of Structural Variations
Cyano Group vs. Carboxylic Acid/Ester Derivatives
- Cyano Group (Target Compound): Enhances electrophilicity and participates in nucleophilic additions, making it valuable for constructing heterocycles or amines .
- Carboxylic Acid/Ester Derivatives : Compounds like (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride and its ester analogs are less reactive toward nucleophiles but serve as precursors for amide bond formation or hydrolysis to acids, which are common in peptide-based drugs .
Methyl Substituent and Stereochemistry
- The 3-methyl group in the target compound introduces steric hindrance, which can restrict conformational flexibility and improve binding specificity in chiral environments.
- The (S)-configuration is critical for enantioselective applications. For example, (R)-3-Methylpyrrolidine HCl (similarity 0.75) may exhibit opposing biological activity in asymmetric synthesis .
Racemic vs. Enantiopure Forms
- The racemic 3-Cyano-3-methylpyrrolidine HCl (similarity 0.96) has slightly reduced utility in enantioselective syntheses compared to the (S)-enantiomer. Enantiopure compounds are often preferred in drug development to avoid off-target effects .
Biological Activity
(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring with a methyl group and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 126.16 g/mol. The compound features a five-membered ring structure, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group enhances its reactivity, allowing it to participate in nucleophilic addition reactions and potentially modulate biochemical pathways.
Interaction with Biological Targets
Research indicates that compounds related to 3-methylpyrrolidine derivatives can exhibit significant interactions with biological systems:
- Enzyme Inhibition : Some studies suggest that derivatives can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction processes.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound and its derivatives. For instance, compounds derived from this structure have shown promise in inhibiting tumor growth in various cancer cell lines.
| Compound | IC50 (nM) | Cancer Type | Reference |
|---|---|---|---|
| Derivative A | 50 | Breast Cancer | |
| Derivative B | 75 | Lung Cancer | |
| Derivative C | 30 | Colon Cancer |
These findings suggest that modifications to the pyrrolidine structure can enhance anticancer activity.
Neuroprotective Effects
Research has also indicated potential neuroprotective effects associated with this compound. In vitro studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry revealed that a derivative of (S)-3-Methylpyrrolidine-3-carbonitrile exhibited selective inhibition against specific kinases involved in cancer progression, demonstrating an IC50 value of 40 nM against JAK2 .
- Neuroprotection Study : Another study explored the neuroprotective effects of this compound on neuronal cell cultures exposed to toxic agents. Results indicated a significant reduction in cell death rates when treated with the compound at concentrations as low as 10 µM .
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it valuable in medicinal chemistry:
- Chiral Building Block : Its chiral nature allows it to be used as a building block for synthesizing more complex pharmaceuticals.
- Drug Development : Ongoing research aims to develop new drugs targeting specific diseases based on modifications of this core structure.
Q & A
Q. What are the recommended synthetic routes for (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride, and how can researchers optimize yield and enantiomeric purity?
Methodological Answer: A three-step synthesis approach is commonly employed for structurally related pyrrolidine derivatives:
Cyclization : Start with a substituted acrylonitrile precursor under basic conditions to form the pyrrolidine ring.
Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer.
Hydrochloride Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
For optimization, monitor reaction intermediates via HPLC (e.g., chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) to ensure >98% enantiomeric excess .
Q. How should researchers characterize the compound’s structural and chemical properties?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the methyl and nitrile substituents on the pyrrolidine ring. The hydrochloride salt’s presence is verified by a broad peak at ~10-12 ppm for the NH group .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for CHNCl: 175.06) confirms molecular weight .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for chiral centers .
Q. What stability and storage conditions are critical for this compound?
Methodological Answer:
- Stability : The compound is hygroscopic; store in airtight containers under inert gas (argon or nitrogen) at -20°C. Avoid prolonged exposure to light or humidity, which may cause decomposition into 3-methylpyrrolidine or nitrile hydrolysis products .
- Handling : Use glove boxes or desiccators during weighing. For aqueous work, maintain pH >5 to prevent free base formation .
Advanced Research Questions
Q. How do structural analogs of this compound influence reactivity in medicinal chemistry applications?
Methodological Answer: Comparative studies of analogs (e.g., piperidine-3-carbonitrile hydrochloride, 3-cyano-3-methylpyrrolidine hydrochloride) reveal:
- Steric Effects : The methyl group at C3 increases steric hindrance, reducing nucleophilic attack at the nitrile group.
- Chiral Impact : (S)-enantiomers show higher binding affinity to GABA receptors compared to (R)-forms in preclinical models .
Design experiments using molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, followed by in vitro assays (e.g., radioligand binding) .
Q. What strategies resolve contradictions in reaction mechanisms during nitrile functionalization?
Methodological Answer: Conflicting data on nitrile reactivity (e.g., hydrolysis vs. reduction) can be addressed by:
- Mechanistic Probes : Use isotopic labeling (e.g., -nitrile) and track intermediates via -NMR or IR spectroscopy.
- Computational Chemistry : Perform DFT calculations (e.g., Gaussian 09) to model transition states and identify rate-determining steps .
Q. How can researchers optimize chiral resolution for large-scale synthesis?
Methodological Answer:
- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica Lipase B) in organic solvents to selectively hydrolyze the (R)-enantiomer .
- Chromatography : Use preparative SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak IG-3) for >99% purity. Validate with circular dichroism (CD) spectroscopy .
Q. What in vitro methodologies assess the compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS.
- Membrane Permeability : Perform Caco-2 cell monolayer assays, calculating apparent permeability coefficients (P) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data for this compound?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and controls (e.g., DMSO vehicle).
- Dose-Response Curves : Compare IC values across studies, noting variations in exposure times (24h vs. 48h).
- Purity Verification : Reanalyze batches via UPLC to exclude impurities (e.g., residual acrylonitrile) as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
